Cas no 1343515-90-1 (5-(4-methylpentyl)oxypentane-1-sulfonyl chloride)
5-(4-methylpentyl)oxypentane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-methylpentyl)oxypentane-1-sulfonyl chloride
- AKOS013518851
- 5-[(4-methylpentyl)oxy]pentane-1-sulfonyl chloride
- EN300-1144296
- 1343515-90-1
-
- Inchi: 1S/C11H23ClO3S/c1-11(2)7-6-9-15-8-4-3-5-10-16(12,13)14/h11H,3-10H2,1-2H3
- InChI Key: CEBJWUFMNZQFBD-UHFFFAOYSA-N
- SMILES: ClS(CCCCCOCCCC(C)C)(=O)=O
Computed Properties
- Exact Mass: 270.1056435g/mol
- Monoisotopic Mass: 270.1056435g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 10
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 51.8Ų
5-(4-methylpentyl)oxypentane-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1144296-0.05g |
5-[(4-methylpentyl)oxy]pentane-1-sulfonyl chloride |
1343515-90-1 | 95% | 0.05g |
$587.0 | 2023-10-25 | |
| Enamine | EN300-1144296-0.1g |
5-[(4-methylpentyl)oxy]pentane-1-sulfonyl chloride |
1343515-90-1 | 95% | 0.1g |
$615.0 | 2023-10-25 | |
| Enamine | EN300-1144296-0.25g |
5-[(4-methylpentyl)oxy]pentane-1-sulfonyl chloride |
1343515-90-1 | 95% | 0.25g |
$642.0 | 2023-10-25 | |
| Enamine | EN300-1144296-0.5g |
5-[(4-methylpentyl)oxy]pentane-1-sulfonyl chloride |
1343515-90-1 | 95% | 0.5g |
$671.0 | 2023-10-25 | |
| Enamine | EN300-1144296-1.0g |
5-[(4-methylpentyl)oxy]pentane-1-sulfonyl chloride |
1343515-90-1 | 1g |
$1214.0 | 2023-05-26 | ||
| Enamine | EN300-1144296-2.5g |
5-[(4-methylpentyl)oxy]pentane-1-sulfonyl chloride |
1343515-90-1 | 95% | 2.5g |
$1370.0 | 2023-10-25 | |
| Enamine | EN300-1144296-5.0g |
5-[(4-methylpentyl)oxy]pentane-1-sulfonyl chloride |
1343515-90-1 | 5g |
$3520.0 | 2023-05-26 | ||
| Enamine | EN300-1144296-10.0g |
5-[(4-methylpentyl)oxy]pentane-1-sulfonyl chloride |
1343515-90-1 | 10g |
$5221.0 | 2023-05-26 | ||
| Enamine | EN300-1144296-1g |
5-[(4-methylpentyl)oxy]pentane-1-sulfonyl chloride |
1343515-90-1 | 95% | 1g |
$699.0 | 2023-10-25 | |
| Enamine | EN300-1144296-5g |
5-[(4-methylpentyl)oxy]pentane-1-sulfonyl chloride |
1343515-90-1 | 95% | 5g |
$2028.0 | 2023-10-25 |
5-(4-methylpentyl)oxypentane-1-sulfonyl chloride Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 5-(4-methylpentyl)oxypentane-1-sulfonyl chloride
Introduction to 5-(4-methylpentyl)oxypentane-1-sulfonyl chloride (CAS No. 1343515-90-1)
5-(4-methylpentyl)oxypentane-1-sulfonyl chloride (CAS No. 1343515-90-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, characterized by its sulfonyl chloride functional group and a branched alkyl chain, serves as a versatile intermediate in the synthesis of various bioactive molecules. The presence of the 4-methylpentyl side chain contributes to its lipophilicity, making it a valuable candidate for drug design and development, particularly in the quest to enhance bioavailability and metabolic stability.
The sulfonyl chloride moiety is a critical feature of this compound, as it readily participates in nucleophilic substitution reactions, enabling the formation of sulfonamides, sulfates, and other derivatives. These derivatives are widely employed in medicinal chemistry for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The reactivity of the sulfonyl chloride group makes 5-(4-methylpentyl)oxypentane-1-sulfonyl chloride an indispensable tool in synthetic organic chemistry, facilitating the construction of complex molecular architectures.
In recent years, there has been a surge in research focused on developing novel sulfonamide-based drugs due to their broad spectrum of biological activities. The structural motif of 5-(4-methylpentyl)oxypentane-1-sulfonyl chloride aligns well with this trend, as it provides a scaffold that can be modified to target specific biological pathways. For instance, modifications at the 4-methylpentyl position can fine-tune the pharmacokinetic profile of derived compounds, enhancing their solubility and reducing toxicity. This flexibility has made it a preferred choice for medicinal chemists seeking to optimize drug candidates.
Moreover, the compound's utility extends beyond pharmaceutical applications. In materials science, derivatives of sulfonyl chlorides are employed in the synthesis of polymers and coatings due to their ability to form stable cross-linked networks. The lipophilic nature of the 4-methylpentyl group also makes it suitable for use in lipid-based drug delivery systems, where enhanced membrane permeability is desired. Such applications highlight the compound's versatility and its potential impact across multiple scientific disciplines.
The synthesis of 5-(4-methylpentyl)oxypentane-1-sulfonyl chloride involves multi-step organic transformations that require precise control over reaction conditions. Typically, the process begins with the oxidation of an appropriate alcohol precursor followed by chlorosulfonation. Advances in catalytic methods have recently enabled more efficient and sustainable routes to sulfonyl chlorides, reducing waste and improving yields. These innovations align with global efforts to promote green chemistry principles in industrial-scale production.
Recent studies have also explored the role of branched alkyl chains like 4-methylpentyl in modulating drug interactions with biological targets. Computational modeling has shown that such chains can influence binding affinity and selectivity by altering the conformational landscape of derived molecules. This insight has opened new avenues for rational drug design, allowing researchers to predictively engineer compounds with enhanced therapeutic efficacy.
The safety profile of 5-(4-methylpentyl)oxypentane-1-sulfonyl chloride is another critical consideration in its application. While sulfonyl chlorides are known for their reactivity, proper handling protocols ensure minimal risk when used under controlled conditions. Industrial-scale processes often incorporate safety features such as inert atmospheres and closed-system reactors to mitigate potential hazards. These measures underscore the importance of adhering to best practices in chemical synthesis and handling.
In conclusion, 5-(4-methylpentyl)oxypentane-1-sulfonyl chloride (CAS No. 1343515-90-1) represents a significant advancement in synthetic chemistry with far-reaching implications for pharmaceutical development and materials science. Its unique structural features—combining a reactive sulfonyl chloride group with a lipophilic 4-methylpentyl side chain—make it an invaluable intermediate for creating novel bioactive molecules. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly pivotal role in advancing scientific innovation across multiple domains.
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